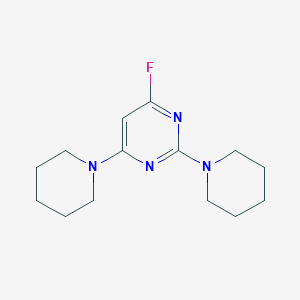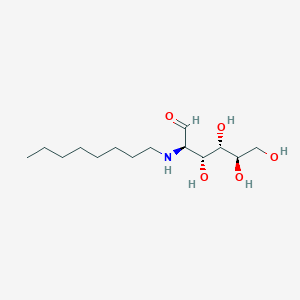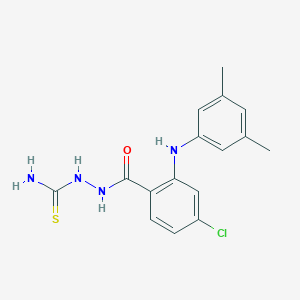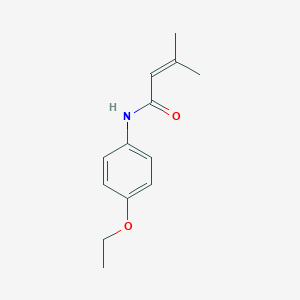
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide, also known as A-836339, is a synthetic compound that belongs to the class of drugs called cannabinoid receptor agonists. It was first synthesized in 2006 by Abbott Laboratories. A-836339 has been found to exhibit high selectivity for the CB2 receptor, which is predominantly expressed in immune cells.
Mécanisme D'action
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide acts as a selective agonist for the CB2 receptor, which is predominantly expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects. N-(4-Ethoxyphenyl)-3-methylbut-2-enamide has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells.
Biochemical and Physiological Effects:
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. N-(4-Ethoxyphenyl)-3-methylbut-2-enamide has also been found to have analgesic effects in animal models of neuropathic pain and inflammatory pain. In addition, N-(4-Ethoxyphenyl)-3-methylbut-2-enamide has been found to have anti-tumor effects in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-Ethoxyphenyl)-3-methylbut-2-enamide in lab experiments is its high selectivity for the CB2 receptor, which allows for more specific targeting of immune cells. N-(4-Ethoxyphenyl)-3-methylbut-2-enamide also has good pharmacokinetic properties, which makes it suitable for in vivo studies. One limitation of using N-(4-Ethoxyphenyl)-3-methylbut-2-enamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-Ethoxyphenyl)-3-methylbut-2-enamide. One area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-(4-Ethoxyphenyl)-3-methylbut-2-enamide has also been found to have anti-tumor effects in animal models of cancer, and further research is needed to explore its potential as an anti-cancer agent. In addition, N-(4-Ethoxyphenyl)-3-methylbut-2-enamide may have potential as a treatment for neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide.
Méthodes De Synthèse
The synthesis of N-(4-Ethoxyphenyl)-3-methylbut-2-enamide involves a multistep process. The starting material is 4-ethoxybenzaldehyde, which is subjected to a Knoevenagel condensation with 3-methylbut-2-enal in the presence of a base such as potassium carbonate. The resulting product is then subjected to reduction with sodium borohydride to give the corresponding alcohol. This alcohol is then reacted with a chloroformate derivative of N-methylpiperazine to give the final product, N-(4-Ethoxyphenyl)-3-methylbut-2-enamide.
Applications De Recherche Scientifique
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide has been extensively studied for its potential therapeutic applications in various diseases such as inflammation, pain, and cancer. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. N-(4-Ethoxyphenyl)-3-methylbut-2-enamide has also been found to have analgesic effects in animal models of neuropathic pain and inflammatory pain.
Propriétés
Numéro CAS |
190191-42-5 |
|---|---|
Nom du produit |
N-(4-Ethoxyphenyl)-3-methylbut-2-enamide |
Formule moléculaire |
C13H17NO2 |
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
N-(4-ethoxyphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C13H17NO2/c1-4-16-12-7-5-11(6-8-12)14-13(15)9-10(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
Clé InChI |
JRTMFYXEQGOSBQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=C(C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)C=C(C)C |
Synonymes |
2-Butenamide,N-(4-ethoxyphenyl)-3-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




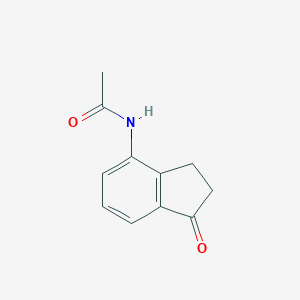
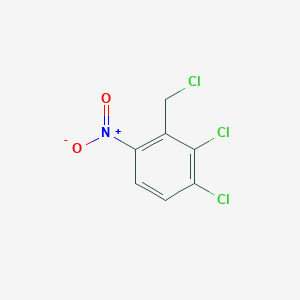
![(3S,4aS,8aS)-N-tert-butyl-2-[(2R)-2-hydroxy-2-[(4S)-2-(3-hydroxy-2-methylphenyl)-4,5-dihydro-1,3-oxazol-4-yl]ethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B65323.png)
![2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile](/img/structure/B65326.png)

